molecular formula C21H23N3O3 B2538021 3-Methyl-1-(1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2176270-63-4

3-Methyl-1-(1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2538021
CAS No.: 2176270-63-4
M. Wt: 365.433
InChI Key: IXSYNKLEMOEEAO-UHFFFAOYSA-N
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Description

3-Methyl-1-(1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that features a unique structure combining a naphthalene ring, a piperidine ring, and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the naphthalen-1-yl acetic acid derivative. This is followed by the formation of the piperidin-4-yl intermediate, which is then coupled with the imidazolidine-2,4-dione moiety under specific reaction conditions. Common reagents used in these steps include acylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-Methyl-1-(1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of naphthalene, piperidine, and imidazolidine-2,4-dione. Examples include:

  • Naphthalene-1-yl acetic acid derivatives
  • Piperidine-based compounds
  • Imidazolidine-2,4-dione derivatives

Uniqueness

What sets 3-Methyl-1-(1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione apart is its unique combination of these three moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-methyl-1-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-22-20(26)14-24(21(22)27)17-9-11-23(12-10-17)19(25)13-16-7-4-6-15-5-2-3-8-18(15)16/h2-8,17H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSYNKLEMOEEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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